molecular formula C14H16N2O4 B3173952 [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid CAS No. 951523-96-9

[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid

Cat. No. B3173952
CAS RN: 951523-96-9
M. Wt: 276.29 g/mol
InChI Key: JSSPWNQONRNQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid, also known as 4-Methylbenzyl 2,3-dioxopiperazin-1-yl acetic acid (MBDPA), is an organic compound belonging to the class of piperazine derivatives. It has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. MBDPA has been found to possess a number of biochemical and physiological effects, as well as advantageous and limiting qualities for laboratory experiments.

Scientific Research Applications

Environmental Impact and Biodegradation

  • Herbicides and Environmental Toxicology : The environmental fate, behavior, and toxicological impact of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied. These studies focus on the effects of herbicides on non-target species, including aquatic organisms, and their biodegradation by microorganisms. It's indicated that the indiscriminate use of pesticides can cause significant environmental damage, highlighting the importance of understanding the biodegradation pathways of such compounds (Magnoli et al., 2020).

  • Advanced Oxidation Processes for Degradation : Advanced oxidation processes (AOPs) have been explored for the degradation of recalcitrant compounds in the environment, such as acetaminophen and its by-products. These processes lead to the generation of different kinetics, mechanisms, and by-products, contributing to the understanding of degradation pathways and the impact of such compounds on the environment (Qutob et al., 2022).

Toxicology and Human Health

  • Toxicological Reviews : Reviews of toxicological data, such as those on 2,4-D herbicide, help in understanding the specific characteristics of toxicity and mutagenicity. These reviews provide insights into global trends in research and identify gaps that contribute to future research efforts (Zuanazzi et al., 2020).

Analytical and Assessment Methods

  • Analytical Methods for Antioxidant Activity : The development and critical evaluation of tests used to determine antioxidant activity, including those based on chemical reactions and electrochemical (bio)sensors, are crucial in analyzing the kinetics and processes involving antioxidants. Such studies offer a foundation for assessing the antioxidant capacity of complex samples, potentially including compounds similar to the one of interest (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-[4-[(2-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10-4-2-3-5-11(10)8-15-6-7-16(9-12(17)18)14(20)13(15)19/h2-5H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSPWNQONRNQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(C(=O)C2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 2
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 3
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 4
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 5
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Reactant of Route 6
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.